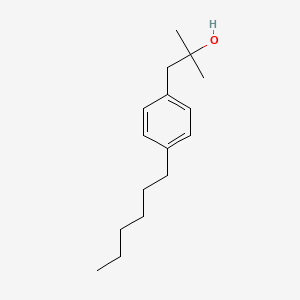

1-(4-Hexylphenyl)-2-methyl-2-propanol

Description

1-(4-Hexylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a bulky 4-hexylphenyl substituent attached to the first carbon of a 2-methyl-2-propanol backbone. Its tertiary alcohol group confers stability against oxidation, similar to tert-butanol .

Properties

IUPAC Name |

1-(4-hexylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-4-5-6-7-8-14-9-11-15(12-10-14)13-16(2,3)17/h9-12,17H,4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNZTEJGZGVOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-hexylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include:

Temperature: 50-100°C

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Non-polar solvents like toluene or hexane

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of solid acid catalysts in packed bed reactors is also common to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hexylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in dry ether

Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in dichloromethane

Major Products:

Oxidation: 1-(4-Hexylphenyl)-2-methyl-2-propanone, 1-(4-Hexylphenyl)-2-methylpropanoic acid

Reduction: 1-(4-Hexylphenyl)-2-methylpropane

Substitution: 1-(4-Hexylphenyl)-2-methyl-2-chloropropane, 1-(4-Hexylphenyl)-2-methyl-2-bromopropane

Scientific Research Applications

1-(4-Hexylphenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Hexylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Receptor Modulation: It can interact with cell surface receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The hexyl chain in the target compound increases lipophilicity compared to smaller substituents (e.g., chloro or methyl), enhancing solubility in nonpolar solvents.

- Tertiary Alcohol Reactivity: Like tert-butanol, the target compound resists oxidation and reacts slowly with Lucas reagent (immediate turbidity indicates tertiary alcohols) .

Physical and Chemical Properties

Crystal Structure and Association:

- Hexamer Formation: Similar tertiary alcohols (e.g., 1-(2,4,6-trimethylphenyl)ethanol) form chair-conformation hexamers in crystals due to hydrogen bonding . This suggests the target compound may exhibit analogous crystalline packing.

- Volatility and Odor: Shorter-chain analogs like 2-methyl-2-propanol contribute to camphor-like odors in bee pollen, reaching concentrations up to 123,605 ppm . The hexylphenyl variant’s larger size likely reduces volatility, limiting such applications.

Boiling Points and Solubility:

- tert-Butanol: Boiling point ~82–83°C; miscible with water .

- 1-(4-Vinylphenyl)-2-methyl-2-propanol: Higher molecular weight (176.25 g/mol) reduces water solubility compared to tert-butanol .

Material Science:

- Vinylphenyl Derivative: 1-(4-Vinylphenyl)-2-methyl-2-propanol’s vinyl group enables polymerization, suggesting the hexylphenyl variant could serve as a hydrophobic monomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.